3-(Phenoxymethyl)benzaldehyde CAS 104508-27-2
3-(Phenoxymethyl)benzaldehyde CAS 104508-27-2
An In-depth Technical Guide to 3-(Phenoxymethyl)benzaldehyde (CAS 104508-27-2)
Authored by a Senior Application Scientist
Foreword
Welcome to this comprehensive technical guide on 3-(Phenoxymethyl)benzaldehyde. As a molecule possessing both an ether linkage and a reactive aldehyde group, it serves as a valuable intermediate in various fields of chemical synthesis. This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to provide a deeper understanding of its synthesis, reactivity, and application. Our focus is on the causality behind experimental choices and the establishment of robust, self-validating protocols.
Core Molecular Profile
3-(Phenoxymethyl)benzaldehyde, with the CAS Registry Number 104508-27-2, is an aromatic compound characterized by a phenoxy group attached to a benzaldehyde moiety at the meta position.[1][2] This structural arrangement imparts a unique combination of chemical properties that make it a versatile building block in organic synthesis.
Diagram 1: Chemical Structure of 3-(Phenoxymethyl)benzaldehyde
Caption: Core identification details for 3-(Phenoxymethyl)benzaldehyde.
Physicochemical and Safety Data
A thorough understanding of a compound's physical properties and safety profile is a prerequisite for its effective and safe use in a laboratory setting. The data below has been compiled from various safety data sheets and chemical databases.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₂O₂ | [1][2][3] |
| Molecular Weight | 212.24 g/mol | [2][3] |
| Appearance | Clear light yellow to amber liquid/oil | [4][5] |
| Boiling Point | 169-169.5 °C at 11 mm Hg | [4] |
| Density | 1.147 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.595 | [4] |
| Solubility | Insoluble in water; Soluble in alcohol, benzene, toluene, chloroform | [4] |
| Primary Hazards | Irritant, Harmful if swallowed, Fatal if inhaled | [1][6][7] |
| Storage Conditions | Keep in a dry, cool, and well-ventilated place. Air sensitive. | [4][7] |
Synthesis and Mechanistic Considerations
The synthesis of 3-(Phenoxymethyl)benzaldehyde can be approached through several routes. The choice of method often depends on the availability of starting materials, scalability, and desired purity. We will explore two common and instructive pathways.
Pathway A: Williamson Ether Synthesis followed by Nitrile Reduction
This two-step approach is a robust method that builds the molecule sequentially. It begins with the formation of the ether linkage, followed by the unmasking of the aldehyde functionality from a nitrile precursor. This method offers excellent control over the reaction.
Step 1: Synthesis of 3-(Phenoxymethyl)benzonitrile via Williamson Ether Synthesis
The Williamson ether synthesis is a classic SN2 reaction where an alkoxide (in this case, phenoxide) acts as a nucleophile to displace a halide on an alkyl halide.[8][9] The choice of a strong base like Sodium Hydride (NaH) is critical; its purpose is to quantitatively deprotonate the phenol, creating the highly nucleophilic sodium phenoxide in situ. Aprotic polar solvents like THF are ideal as they solvate the cation (Na⁺) without interfering with the nucleophile.[10]
Step 2: Reduction of Nitrile to Aldehyde using DIBAL-H
The resulting 3-(Phenoxymethyl)benzonitrile is then reduced to the target aldehyde. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.[3] It is a powerful yet selective reducing agent. At low temperatures, DIBAL-H reduces nitriles to an imine intermediate, which is then hydrolyzed upon aqueous workup to yield the aldehyde. This prevents over-reduction to the corresponding amine, a common side reaction with less selective hydrides.[3]
Diagram 2: Synthesis via Nitrile Reduction Pathway
Caption: Two-step synthesis of 3-(Phenoxymethyl)benzaldehyde.
Protocol 1: Synthesis via Nitrile Reduction Pathway
Materials:
-
Phenol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
3-Cyanobenzyl bromide
-
Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in toluene
-
Anhydrous Toluene
-
Diethyl ether, Hydrochloric acid (2M), Saturated Sodium Bicarbonate solution, Brine
-
Anhydrous Magnesium Sulfate
Procedure:
Step A: 3-(Phenoxymethyl)benzonitrile
-
Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried round-bottom flask with Sodium Hydride (1.1 eq).
-
Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of Phenol (1.0 eq) in anhydrous THF. Rationale: This controls the exothermic reaction and hydrogen gas evolution.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases, indicating complete formation of sodium phenoxide.
-
Add a solution of 3-Cyanobenzyl bromide (1.05 eq) in THF and heat the reaction to reflux for 4 hours.[3] Rationale: Heating provides the necessary activation energy for the SN2 displacement.
-
Cool the reaction, quench carefully with water, and extract with diethyl ether.
-
Wash the organic layer sequentially with water, 1M NaOH, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile.
Step B: 3-(Phenoxymethyl)benzaldehyde
-
Dissolve the crude 3-(Phenoxymethyl)benzonitrile from Step A in anhydrous toluene under an inert atmosphere and cool to -78 °C (dry ice/acetone bath).
-
Slowly add DIBAL-H solution (1.2 eq) via syringe, maintaining the internal temperature below -70 °C. Rationale: Low temperature is crucial to prevent over-reduction and improve selectivity.
-
Stir at -78 °C for 3 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of methanol, followed by 2M HCl.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous phase with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford pure 3-(Phenoxymethyl)benzaldehyde.[3]
Pathway B: Sommelet Reaction / Hydrolysis
An alternative approach involves the direct conversion of a benzyl halide to an aldehyde. This can be achieved using hexamethylenetetramine (HMTA) in what is known as the Sommelet reaction, followed by acidic hydrolysis.
This method is often used in industrial settings and can be efficient for specific substrates.[11][12] The reaction proceeds by forming a quaternary ammonium salt between the 3-phenoxybenzyl halide and HMTA. Subsequent hydrolysis in the presence of acid breaks down this complex to release the aldehyde.[11] Careful control of reaction temperature and stoichiometry is essential to maximize yield and minimize by-product formation.[12]
Reactivity and Applications
The utility of 3-(Phenoxymethyl)benzaldehyde stems from the reactivity of its aldehyde group. It is a precursor to a wide range of more complex molecules.
-
Pesticide Synthesis: Its most significant industrial application is as a key intermediate in the manufacture of synthetic pyrethroid pesticides.[4][13][14] Molecules such as cypermethrin, deltamethrin, and fenvalerate incorporate the 3-phenoxybenzyl moiety derived from this aldehyde.[4][5][13]
-
Pharmaceutical and Biological Research: The benzaldehyde functional group is a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, making it valuable in medicinal chemistry.[15][16] Some research indicates that 3-Phenoxybenzaldehyde acts as an inhibitor of the classical complement pathway, although with a relatively high IC50 of 1388μM, suggesting a potential, albeit modest, role in immunological studies.[17]
-
Organic Synthesis: It serves as a building block for creating more complex organic structures in academic and industrial research labs.[15]
Diagram 3: General Laboratory Workflow
Caption: Standard workflow for handling 3-(Phenoxymethyl)benzaldehyde.
Analytical Characterization
Confirming the identity and purity of 3-(Phenoxymethyl)benzaldehyde is essential. Standard spectroscopic methods are employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure by identifying the characteristic aldehyde proton (singlet, ~9.9-10.1 ppm) and the aromatic and benzylic protons. ¹³C NMR will show a distinctive peak for the aldehyde carbon around 192-193 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong carbonyl (C=O) stretch for the aldehyde will appear around 1700-1705 cm⁻¹.[18] The C-O-C stretch of the ether linkage will be visible in the 1200-1250 cm⁻¹ region.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z = 212, confirming the molecular weight.[3]
Safety and Handling
As a research chemical, proper handling is paramount to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[6]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7] Avoid breathing vapors or mist.[6][19] Avoid contact with skin, eyes, and clothing.[7] The compound is air-sensitive and should be handled under an inert atmosphere where possible.[4]
-
First Aid:
-
Inhalation: Fatal if inhaled.[6][7] Remove the person to fresh air immediately and call a poison center or doctor.[6][20] If breathing is difficult, give oxygen.[6]
-
Skin Contact: Wash off immediately with soap and plenty of water.[6]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[6]
-
Ingestion: Harmful if swallowed.[7] Rinse mouth with water and get medical attention.[6]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7][19] The compound is listed as air-sensitive, so storage under an inert gas like argon or nitrogen is recommended for long-term stability.[4]
Conclusion
3-(Phenoxymethyl)benzaldehyde is a compound of significant synthetic utility, primarily driven by the reactivity of its aldehyde functional group. Its role as a cornerstone intermediate in the pyrethroid industry highlights its commercial importance. For the research scientist, it offers a reliable scaffold for building molecular complexity. A firm grasp of its synthesis, reactivity, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in the laboratory.
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J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
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Anhui Newman Fine Chemicals Co., Ltd. (n.d.). What are six applications for benzaldehyde. Retrieved from [Link]
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